7-chloro-2H-1,3-benzodioxole-5-carboxylic acid
CAS No.: 22519-35-3
Cat. No.: VC4324027
Molecular Formula: C8H5ClO4
Molecular Weight: 200.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22519-35-3 |
|---|---|
| Molecular Formula | C8H5ClO4 |
| Molecular Weight | 200.57 |
| IUPAC Name | 7-chloro-1,3-benzodioxole-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H5ClO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11) |
| Standard InChI Key | LAERQWJVFGZZHL-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C(=CC(=C2)C(=O)O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₈H₅ClO₄, corresponds to a 200.57 g/mol molecular weight, featuring a benzodioxole ring system substituted with chlorine at the 7-position and a carboxylic acid group at the 5-position. Key structural elements include:
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A 1,3-benzodioxole scaffold (two adjacent oxygen atoms forming a dioxole ring fused to benzene)
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Electrophilic chlorine substitution enhancing lipophilicity
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A carboxylic acid group enabling hydrogen bonding and salt formation
The IUPAC name, 7-chloro-1,3-benzodioxole-5-carboxylic acid, reflects these substituents’ positions. Computational models derived from InChI (InChI=1S/C8H5ClO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11)) and SMILES (C1OC2=C(O1)C(=CC(=C2)C(=O)O)Cl) representations confirm the planar aromatic system with orthogonal dioxole oxygen atoms .
Table 1: Comparative Structural Features of Benzodioxole Carboxylates
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 7-Chloro-2H-1,3-benzodioxole-5-carboxylic acid | C₈H₅ClO₄ | 200.57 | Cl (C7), COOH (C5) |
| 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid | C₉H₈O₅ | 196.16 | OCH₃ (C7), COOH (C5) |
| 3-(7-Chloro-1,3-benzodioxol-5-yl)propanoic acid | C₁₀H₉ClO₄ | 228.63 | Cl (C7), CH₂CH₂COOH (C5) |
Structural variations significantly influence solubility and bioactivity. The chlorine atom in 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid increases electronegativity compared to methoxy or alkyl chain analogs, potentially enhancing membrane permeability .
Synthesis and Manufacturing
Reported Synthetic Routes
While detailed synthetic protocols remain proprietary, available data suggest two primary approaches:
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Chlorination of Benzodioxole Precursors: Electrophilic aromatic substitution on 2H-1,3-benzodioxole-5-carboxylic acid using chlorinating agents (e.g., Cl₂/FeCl₃).
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Carboxylic Acid Introduction Post-Chlorination: Coupling chloro-substituted benzodioxoles with carboxylation reagents under Ullmann or Suzuki-Miyaura conditions .
Reaction yields and purity data are scarce in open literature, though the compound’s commercial availability (e.g., VulcanChem, Angene) implies optimized large-scale production .
Purification and Characterization
Post-synthetic purification typically involves:
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Recrystallization from ethanol/water mixtures
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Column chromatography (silica gel, ethyl acetate/hexane eluent)
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HPLC analysis confirming >95% purity (reported by suppliers)
Spectroscopic characterization includes:
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¹H NMR: Aromatic protons at δ 6.8–7.2 ppm, dioxole methylene at δ 5.4–5.6 ppm
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IR: C=O stretch at 1680–1700 cm⁻¹, O-H (carboxylic acid) at 2500–3000 cm⁻¹
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate moderate antibacterial activity against Gram-positive pathogens (Staphylococcus aureus MIC: 32–64 µg/mL), likely due to:
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Disruption of membrane integrity via chlorine-mediated lipid peroxidation
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Inhibition of dihydrofolate reductase (DHFR) by the carboxylic acid moiety
Notably, Gram-negative bacteria exhibit higher resistance (MIC >128 µg/mL), possibly from outer membrane impermeability.
Anti-Inflammatory Effects
The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages (IC₅₀: 18.7 µM) through:
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NF-κB pathway inhibition via IKKβ phosphorylation blockade
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Antioxidant activity (EC₅₀: 22.4 µM in DPPH assay) attributable to radical scavenging by the dioxole ring
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute oral toxicity (Category 4) | H302 | Avoid ingestion |
| Skin irritation (Category 2) | H315 | Wear protective gloves |
| Serious eye irritation (Category 2A) | H319 | Use face shields |
| Respiratory tract irritation (Category 3) | H335 | Ensure ventilation |
First aid protocols mandate immediate rinsing for ocular exposure (15+ minutes) and medical consultation for ingestion .
Applications and Future Directions
Current Uses
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Research Reagent: Investigating structure-activity relationships in benzodioxole derivatives
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Lead Compound Optimization: Carboxylic acid group serves as a handle for prodrug development
Emerging Opportunities
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Anticancer Agents: Preliminary data show apoptosis induction in MCF-7 cells (EC₅₀: 45 µM)
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Polymer Chemistry: Potential monomer for functionalized polyesters via condensation polymerization
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